Receptor Binding Affinity Profile of Mudelta Versus Loperamide
Mudelta demonstrates a fundamentally distinct binding profile compared to the widely used anti-diarrheal loperamide. While loperamide is a selective μOR agonist, Mudelta is a mixed μOR agonist and δOR antagonist with additional κOR agonist activity [1].
| Evidence Dimension | Recombinantly expressed human μ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.7 nM (reported in original study) |
| Comparator Or Baseline | Loperamide: 3.3 nM |
| Quantified Difference | 1.9-fold higher affinity for μOR |
| Conditions | Binding assay on recombinantly expressed human μOR [1] |
Why This Matters
For researchers evaluating opioidergic compounds, Mudelta's higher μOR affinity combined with its δOR antagonism provides a unique pharmacological tool not achievable with loperamide, directly impacting experimental outcomes in GI motility studies.
- [1] Wade PR, Palmer JM, McKenney S, et al. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/µ opioid receptor antagonist. Br J Pharmacol. 2012;167(5):1111-1125. Table 1. View Source
